WS9326A

Description

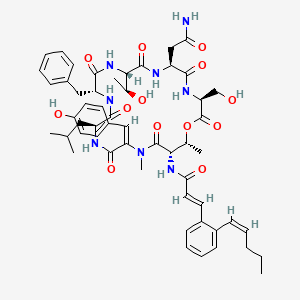

(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide has been reported in Streptomyces calvus with data available.

from STREPTOMYCES VIOLACEUSNIGER No. 9326; TACHYKININ RECEPTOR antagonist

Properties

Molecular Formula |

C54H68N8O13 |

|---|---|

Molecular Weight |

1037.2 g/mol |

IUPAC Name |

(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C54H68N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9-25,28,31-33,39-42,46-47,63-65H,7-8,26-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b17-10-,25-22+,43-28+/t32-,33+,39-,40+,41-,42-,46-,47-/m0/s1 |

InChI Key |

BVVWVQZZLUNSNV-QMXPZCTJSA-N |

Isomeric SMILES |

CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)/C(=C\C3=CC=C(C=C3)O)/N(C2=O)C)CC(C)C)CC4=CC=CC=C4)[C@H](C)O)CC(=O)N)CO)C |

Canonical SMILES |

CCCC=CC1=CC=CC=C1C=CC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |

Synonyms |

L-Serine, N-(N2-(N-(N-(N-((E)-alpha,beta-didehydro-N-methyl-N-(N-(1-oxo-3-(2-(1-pentenyl)phenyl)-2-propenyl)-L-threonyl)tyrosyl)-L-leucyl)-D-phenylalanyl)-L-allothreonyl)-L-asparaginyl)-, upsilon-lactone, (E,Z)- WS 9326A WS-9326A WS9326A |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.

Introduction to this compound

This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.

The Molecular Target: The Neurokinin-1 (NK-1) Receptor

The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]

Mechanism of Action: Competitive Antagonism and Inhibition of Signaling

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.

Inhibition of the Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]

By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.

Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade

Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.

References

- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.

Introduction to this compound

This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.

The Molecular Target: The Neurokinin-1 (NK-1) Receptor

The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]

Mechanism of Action: Competitive Antagonism and Inhibition of Signaling

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.

Inhibition of the Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]

By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.

Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade

Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.

References

- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.

Introduction to this compound

This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.

The Molecular Target: The Neurokinin-1 (NK-1) Receptor

The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]

Mechanism of Action: Competitive Antagonism and Inhibition of Signaling

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.

Inhibition of the Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]

By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.

Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade

Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.

References

- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.

Core Biological Activity: Tachykinin NK-1 Receptor Antagonism

The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.

Mechanism of Action

This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.

Quantitative Biological Data

The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.

| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |

| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |

| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |

| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |

| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.

[³H]Substance P Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.

-

Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Procedure:

-

A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.

-

Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.

Guinea Pig Tracheal Contraction Assay

This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Assay Procedure:

-

The tracheal rings are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.

-

Changes in the isometric tension of the tracheal rings are recorded using a force transducer.

-

-

Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.

Key features of the this compound biosynthesis include:

-

Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]

-

Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]

-

"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]

-

Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]

-

Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]

-

Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]

Conclusion

This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.

References

- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biological Activity of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.

Core Biological Activity: Tachykinin NK-1 Receptor Antagonism

The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.

Mechanism of Action

This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.

Quantitative Biological Data

The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.

| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |

| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |

| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |

| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |

| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.

[³H]Substance P Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.

-

Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Procedure:

-

A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.

-

Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.

Guinea Pig Tracheal Contraction Assay

This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Assay Procedure:

-

The tracheal rings are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.

-

Changes in the isometric tension of the tracheal rings are recorded using a force transducer.

-

-

Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.

Key features of the this compound biosynthesis include:

-

Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]

-

Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]

-

"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]

-

Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]

-

Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]

-

Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]

Conclusion

This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.

References

- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biological Activity of WS9326A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.

Core Biological Activity: Tachykinin NK-1 Receptor Antagonism

The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.

Mechanism of Action

This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.

Quantitative Biological Data

The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.

| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |

| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |

| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |

| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |

| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.

[³H]Substance P Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.

-

Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Procedure:

-

A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.

-

Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.

Guinea Pig Tracheal Contraction Assay

This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Assay Procedure:

-

The tracheal rings are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.

-

Changes in the isometric tension of the tracheal rings are recorded using a force transducer.

-

-

Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.

Key features of the this compound biosynthesis include:

-

Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]

-

Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]

-

"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]

-

Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]

-

Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]

-

Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]

Conclusion

This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.

References

- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.

Abstract

WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]

Introduction: Tachykinins and Their Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]

-

Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]

-

Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]

-

Neurokinin B is the preferred ligand for the NK3 receptor .[6]

These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.

This compound: A Novel Tachykinin Antagonist

This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]

Origin and Chemical Structure

This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]

Pharmacological Profile

The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Receptor Binding Affinity of this compound and FK224

| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |

| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |

Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.

Receptor Selectivity Profile

While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.

Functional Antagonism

The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.

Table 2: In Vitro Functional Antagonism of this compound

| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |

| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |

These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.

Mechanism of Action: NK1 Receptor Signaling

The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.

Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.

Caption: General workflow for a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.

Isolated Trachea Functional Assay

This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.

Protocol Details:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.

-

Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.

-

Assay Protocol:

-

A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).

-

The tissue is washed and allowed to return to baseline.

-

The preparation is then pre-incubated with this compound for a set period.

-

A second concentration-response curve for the agonist is generated in the presence of the antagonist.

-

-

Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]

Conclusion and Future Directions

This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]

Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.

Abstract

WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]

Introduction: Tachykinins and Their Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]

-

Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]

-

Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]

-

Neurokinin B is the preferred ligand for the NK3 receptor .[6]

These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.

This compound: A Novel Tachykinin Antagonist

This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]

Origin and Chemical Structure

This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]

Pharmacological Profile

The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Receptor Binding Affinity of this compound and FK224

| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |

| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |

Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.

Receptor Selectivity Profile

While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.

Functional Antagonism

The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.

Table 2: In Vitro Functional Antagonism of this compound

| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |

| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |

These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.

Mechanism of Action: NK1 Receptor Signaling

The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.

Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.

Caption: General workflow for a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.

Isolated Trachea Functional Assay

This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.

Protocol Details:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.

-

Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.

-

Assay Protocol:

-

A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).

-

The tissue is washed and allowed to return to baseline.

-

The preparation is then pre-incubated with this compound for a set period.

-

A second concentration-response curve for the agonist is generated in the presence of the antagonist.

-

-

Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]

Conclusion and Future Directions

This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]

Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.

Abstract

WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]

Introduction: Tachykinins and Their Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]

-

Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]

-

Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]

-

Neurokinin B is the preferred ligand for the NK3 receptor .[6]

These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.

This compound: A Novel Tachykinin Antagonist

This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]

Origin and Chemical Structure

This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]

Pharmacological Profile

The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Receptor Binding Affinity of this compound and FK224

| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |

| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |

Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.

Receptor Selectivity Profile

While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.

Functional Antagonism

The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.

Table 2: In Vitro Functional Antagonism of this compound

| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |

| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |

These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.

Mechanism of Action: NK1 Receptor Signaling

The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.

Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.

Caption: General workflow for a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.

Isolated Trachea Functional Assay

This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.

Protocol Details:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.

-

Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.

-

Assay Protocol:

-

A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).

-

The tissue is washed and allowed to return to baseline.

-

The preparation is then pre-incubated with this compound for a set period.

-

A second concentration-response curve for the agonist is generated in the presence of the antagonist.

-

-

Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]

Conclusion and Future Directions

This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]

Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Structure and Function of WS9326A

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS9326A is a naturally occurring cyclodepsipeptide with significant biological activity as a tachykinin antagonist. Its complex molecular architecture, featuring unique moieties such as an (E)-2,3-dehydrotyrosine residue and a (Z)-pentenylcinnamoyl side chain, arises from a fascinating and atypical nonribosomal peptide synthetase (NRPS) assembly line. This guide provides a comprehensive overview of the structure, function, and intricate biosynthesis of this compound, intended for researchers in natural product synthesis, enzymology, and drug development. We present available quantitative data in structured tables, detail key experimental protocols for its study, and provide visualizations of the biosynthetic pathway to facilitate a deeper understanding of this remarkable molecule.

Molecular Structure of this compound and Its Congeners

This compound is a cyclic depsipeptide, a class of nonribosomal peptides characterized by the presence of at least one ester bond in the peptide ring. The core structure of this compound is composed of several amino acid residues, some of which are non-proteinogenic. Key structural features include an N-methyl-E-2,3-dehydrotyrosine (NMet-Dht) residue and a (Z)-2-pent-1′-enyl-cinnamoyl moiety.[1] The elucidation of its structure and those of its congeners has been accomplished through a combination of multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

A number of congeners of this compound have been isolated and characterized, differing primarily in the amino acid composition of the peptide core or modifications to the side chains.

Biological Function: Tachykinin Antagonism

This compound exhibits potent activity as a tachykinin antagonist. Tachykinins, such as substance P and neurokinin A, are a family of neuropeptides involved in a variety of physiological processes, including inflammation and pain transmission. This compound exerts its effects by competitively binding to tachykinin receptors, particularly the NK-1 receptor.[2] This antagonistic activity makes this compound and its derivatives interesting candidates for the development of novel therapeutics for inflammatory conditions and other disorders mediated by tachykinin signaling.[3]

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activity of this compound.

| Parameter | Value | Description | Source |

| NK-1 Receptor Binding Affinity (IC50) | 3.6 x 10-6 M | Concentration required to inhibit 50% of [3H]substance P binding to guinea-pig lung membranes. | [2] |

| Inhibition of Substance P-induced Tracheal Contraction (IC50) | 9.7 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by substance P. | [2] |

| Inhibition of Neurokinin A-induced Tracheal Contraction (IC50) | 3.5 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by neurokinin A. | [2] |

Biosynthesis of this compound: A Non-Canonical NRPS Pathway

The biosynthesis of this compound is a complex process that deviates significantly from the canonical, co-linear model of nonribosomal peptide synthesis. It is orchestrated by a multi-enzyme NRPS system found in Streptomyces species, such as Streptomyces violaceusniger and Streptomyces calvus.[3][4] The biosynthetic gene cluster encodes a series of modular enzymes with specialized domains for the selection, activation, and condensation of the constituent amino and carboxylic acid building blocks.

Key non-canonical features of the this compound NRPS assembly line include:

-

Trans-acting Adenylation Domains: The adenylation (A) domains responsible for activating L-allo-threonine and L-asparagine are located on standalone proteins (Cal22Thr and Cal23Asn in S. calvus) and act in trans.[4]

-

Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Specialized TEII enzymes (WS5 and WS20 in Streptomyces sp. SNM55) are responsible for shuttling the activated amino acids from the standalone A-T didomain modules to the main NRPS assembly line.[5]

-

Iterative Module Usage: A condensation-thiolation (C-T) didomain module within the main NRPS protein is used iteratively to incorporate multiple amino acid residues.[6]

-

Module Skipping: The biosynthetic pathway involves the skipping of certain modules within the NRPS machinery.[6]

-

P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a cytochrome P450 enzyme (P450Sas) that acts on a PCP-bound dipeptide intermediate.[1]

Quantitative Protein-Protein Interaction Data

The shuttling of activated amino acids in the this compound biosynthesis relies on specific protein-protein interactions. The binding affinities between the TEII shuttling enzymes (WS5 and WS20) and the standalone A-T didomain modules (WS22 and WS23) have been quantified using MicroScale Thermophoresis (MST).

| Interacting Proteins | Dissociation Constant (Kd) | Method | Source |

| WS5 - WS22 | 5214.7 ± 1324.2 nM | MST | [2] |